molecular formula C17H16FNO4S2 B2819983 N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-fluoro-N-(p-tolyl)benzenesulfonamide CAS No. 380189-24-2

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-fluoro-N-(p-tolyl)benzenesulfonamide

Katalognummer: B2819983
CAS-Nummer: 380189-24-2
Molekulargewicht: 381.44
InChI-Schlüssel: VRDUXTCGOHQDBB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a benzenesulfonamide core substituted with a 4-fluoro group and two distinct aromatic moieties: a p-tolyl (4-methylphenyl) group and a 1,1-dioxido-2,3-dihydrothiophen-3-yl ring. The fluorine atom at the para position may modulate lipophilicity and electronic effects, influencing bioavailability and binding interactions. While direct synthesis details are unavailable in the provided evidence, related sulfonamide compounds are synthesized via Buchwald–Hartwig amination or nucleophilic substitution reactions .

Eigenschaften

IUPAC Name

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-4-fluoro-N-(4-methylphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FNO4S2/c1-13-2-6-15(7-3-13)19(16-10-11-24(20,21)12-16)25(22,23)17-8-4-14(18)5-9-17/h2-11,16H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRDUXTCGOHQDBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

Table 1: Key Structural Features and Molecular Properties

Compound Name Molecular Weight Substituents/R-Groups Functional Groups Key Features
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-fluoro-N-(p-tolyl)benzenesulfonamide 361.387* p-tolyl (CH₃), dihydrothiophene dioxide Sulfonamide, sulfone, fluorine Sulfone enhances stability; chiral center possible
N-(4-Fluorobenzyl)-4-methyl-N-(p-tolyl)benzenesulfonamide (34) Not reported 4-fluorobenzyl, p-tolyl Sulfonamide, fluorine Lacks sulfone; benzyl group increases steric bulk
N-(2,3-Dimethylphenyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide 422.44† 2,3-dimethylphenyl, 4-fluorophenylsulfonyl Dual sulfonamide, fluorine Two sulfonyl groups; higher acidity
N-(1,1-dioxido-2,3-dihydro-3-thiophenyl)-4-fluoro-N-(4-methoxyphenyl)benzamide 361.387* 4-methoxyphenyl, dihydrothiophene dioxide Benzamide, sulfone, methoxy Methoxy as electron-donating group; altered electronic profile

*Molecular weight inferred from .
†Calculated based on formula in .

Key Observations:
  • Sulfone vs. Sulfonamide: The dihydrothiophene dioxide group in the target compound introduces a sulfone, which is absent in ’s benzyl analog.
  • Substituent Effects : Replacing the p-tolyl group with a 4-methoxyphenyl () shifts the electronic profile from electron-neutral (methyl) to electron-donating (methoxy), which may alter binding affinity in biological targets.
  • Dual Sulfonamides : ’s compound exhibits two sulfonyl groups, increasing molecular weight and acidity. This could enhance protein binding but reduce membrane permeability .
Key Observations:
  • The target compound’s synthesis likely involves multi-step reactions, given the complexity of the dihydrothiophene dioxide moiety. Yields for analogous sulfonamides range from 66% to 81%, suggesting moderate efficiency .
  • Transition-metal catalysts (Pd, Au) are prevalent in forming C–N bonds, as seen in and .

Q & A

Q. Critical Conditions :

  • Temperature : Maintain 0–5°C during sulfonamide coupling to prevent side reactions.
  • Catalysts : Palladium or nickel complexes (e.g., Pd(PPh₃)₄) for cross-coupling steps .
  • Solvents : Use anhydrous DMF or THF to avoid hydrolysis of intermediates .

Q. Table 1. Reaction Optimization Parameters

StepOptimal Temp (°C)CatalystYield Range (%)
Thiophene Formation80–100H₂O₂ (oxidizer)60–75
Sulfonamide Coupling0–5None70–85
PurificationRTSilica gel90–95

Basic: How is the structural conformation of this compound characterized, and what analytical techniques resolve ambiguities in its stereochemistry?

Methodological Answer:

  • X-ray Crystallography : Resolves absolute stereochemistry and confirms the dioxido-thiophene ring conformation. For example, analogous compounds show dihedral angles of 85–90° between the sulfonamide and aryl groups .
  • NMR Spectroscopy :
    • ¹H NMR : Distinct splitting patterns for the fluorophenyl (δ 7.2–7.8 ppm) and p-tolyl (δ 2.3 ppm for CH₃) groups.
    • ¹³C NMR : Characteristic signals for the sulfone (δ 50–55 ppm) and fluoro-substituted carbons (δ 115–125 ppm).
  • IR Spectroscopy : Confirm sulfonamide S=O stretches at 1150–1350 cm⁻¹ .

Note : Discrepancies between computational models (e.g., DFT) and experimental data may arise due to dynamic ring puckering in the thiophene moiety .

Advanced: How can researchers address contradictions in reported biological activity data (e.g., antifungal vs. enzyme inhibition) for this compound?

Methodological Answer:
Contradictions often stem from assay variability or target promiscuity. Strategies include:

Dose-Response Profiling : Test across a wide concentration range (nM–μM) to identify off-target effects.

Kinetic Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (Kd) for putative targets (e.g., fungal CYP51 or human carbonic anhydrase) .

Structural-Activity Relationship (SAR) : Synthesize analogs with modifications to the fluorophenyl or p-tolyl groups to isolate functional motifs.

Example Contradiction : Antifungal activity (IC₅₀ = 2 μM) in conflicts with weak enzyme inhibition (Ki > 50 μM) in related sulfonamides . Resolution requires testing under identical assay conditions (pH, temperature, cofactors).

Advanced: What strategies optimize the solubility and stability of this compound for in vivo studies, given its limited aqueous solubility?

Methodological Answer:

  • Co-solvent Systems : Use DMSO:PBS (10:90 v/v) or cyclodextrin-based formulations to enhance solubility without precipitation .
  • pH Adjustment : The sulfonamide group (pKa ~6.5) ionizes in slightly basic buffers (pH 7.4), improving solubility.
  • Lyophilization : Stabilize the compound as a lyophilized powder stored at -20°C, with <5% degradation over 6 months .

Q. Table 2. Solubility in Common Solvents

SolventSolubility (mg/mL)Stability (25°C, 24h)
Water<0.1Unstable (hydrolysis)
DMSO50Stable
Ethanol5Stable

Advanced: How can computational modeling (e.g., DFT, MD) predict reactivity or metabolic pathways for this sulfonamide derivative?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic sites (e.g., sulfur in the thiophene ring) prone to oxidative metabolism .
  • Molecular Dynamics (MD) : Simulate binding modes with cytochrome P450 enzymes to predict hydroxylation or N-dealkylation pathways.
  • ADMET Prediction : Tools like SwissADME estimate logP (~3.2) and BBB permeability (low), guiding toxicity studies .

Case Study : MD simulations of analogous compounds show metabolic cleavage at the sulfonamide N–S bond, correlating with in vitro microsomal stability data .

Advanced: What experimental designs resolve discrepancies between crystallographic data and spectroscopic results for this compound?

Methodological Answer:

  • Multi-Technique Validation :
    • X-ray vs. NMR : If crystallography shows planar sulfonamide geometry but NMR suggests rotation, perform variable-temperature NMR to assess dynamic behavior .
    • IR vs. Raman Spectroscopy : Cross-validate S=O stretching frequencies to rule out crystal packing effects.
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) matches theoretical mass (e.g., m/z 410.08 for C₁₈H₁₇FNO₄S₂) to rule out polymorphic forms .

Advanced: How can researchers develop a robust HPLC method for quantifying this compound in biological matrices?

Methodological Answer:

  • Column : C18 reverse-phase (5 μm, 250 × 4.6 mm).
  • Mobile Phase : Gradient of acetonitrile (20% → 70%) and 0.1% formic acid in water.
  • Detection : UV at 254 nm (λmax for fluorophenyl) or MS/MS in MRM mode (Q1: 410.08 → Q3: 292.05) .
  • Validation :
    • Linearity : 0.1–100 μg/mL (R² > 0.99).
    • Recovery : >85% from plasma via protein precipitation with acetonitrile .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.